![molecular formula C20H22N2O5S B2901225 Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate CAS No. 941900-47-6](/img/structure/B2901225.png)
Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . These substrates can act as ambident nucleophiles, that is, as both N- and C-nucleophiles . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored in the context of their use in the synthesis of a wide variety of heterocyclic compounds . The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .Mechanism of Action
Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate selectively binds to VMAT2, which is responsible for the packaging and storage of monoamine neurotransmitters in vesicles. By inhibiting the uptake of these neurotransmitters, this compound leads to an increase in their extracellular levels, which can modulate neuronal activity. This compound has been shown to have a higher affinity for VMAT2 in the striatum, which is a brain region that is heavily involved in motor function and is affected in Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain, leading to modulation of neuronal activity. This compound has been studied in animal models of Parkinson's disease, where it has been shown to improve motor function by increasing dopamine levels in the striatum. This compound has also been studied in animal models of addiction, where it has been shown to decrease drug-seeking behavior by modulating the reward pathway in the brain.
Advantages and Limitations for Lab Experiments
Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate has several advantages for lab experiments, including its specificity for VMAT2 and its ability to selectively modulate monoamine neurotransmitters. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to determine optimal dosing and administration protocols.
Future Directions
There are several future directions for research on Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate, including its potential therapeutic applications in neurological and psychiatric disorders, its mechanism of action in modulating monoamine neurotransmitters, and its potential toxicity and safety profiles. Additionally, further research is needed to determine optimal dosing and administration protocols for this compound.
Synthesis Methods
The synthesis of Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate involves the reaction of 2-aminobenzoic acid with 1,1-dioxo-2-thia-5-azacyclohexane in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to form the intermediate 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoic acid. The esterification of this intermediate with ethanol and sulfuric acid yields the final product, this compound.
Scientific Research Applications
Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to selectively bind to VMAT2 and inhibit the uptake of monoamine neurotransmitters, leading to an increase in their extracellular levels and subsequent modulation of neuronal activity. This compound has been studied in animal models of Parkinson's disease, schizophrenia, and addiction, where it has shown promising results in improving motor function, reducing psychotic symptoms, and decreasing drug-seeking behavior, respectively.
properties
IUPAC Name |
ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-27-20(24)17-7-3-4-8-18(17)21-19(23)15-9-11-16(12-10-15)22-13-5-6-14-28(22,25)26/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQKUGPYTFHGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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